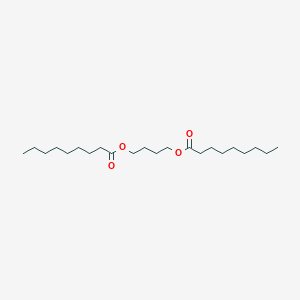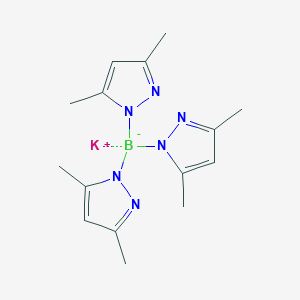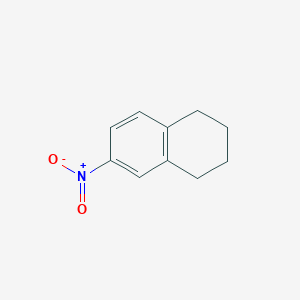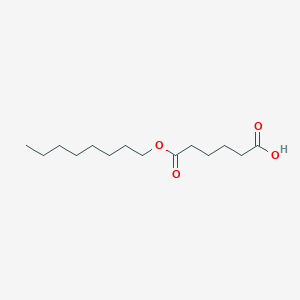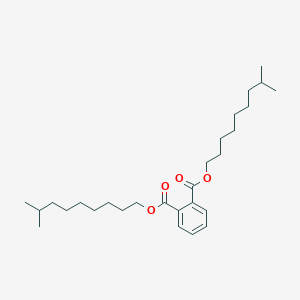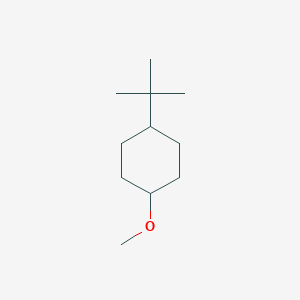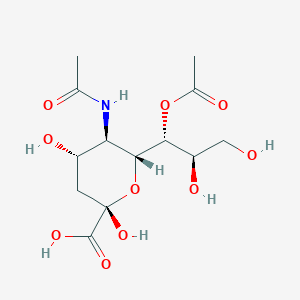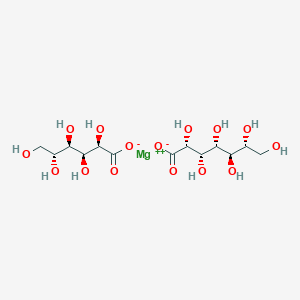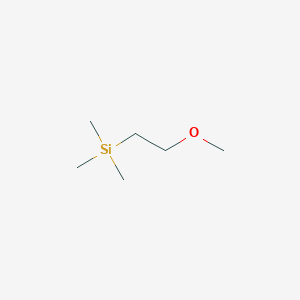
2-Methoxyethyl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl(trimethyl)silane is a chemical compound that is widely used in scientific research. It is also known as MTMES or Methylsilanetriol methoxyethyl ester. This compound is used as a reagent in organic synthesis and as a solvent in various reactions. It has a molecular formula of C6H16O2Si and a molecular weight of 148.28 g/mol.
Mechanism Of Action
The mechanism of action of 2-Methoxyethyl(trimethyl)silane is not fully understood. However, it is believed that it acts as a nucleophile in organic reactions, where it donates an electron pair to a reaction intermediate. It can also act as a Lewis acid, where it accepts an electron pair from a reaction intermediate.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Methoxyethyl(trimethyl)silane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to cause any adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methoxyethyl(trimethyl)silane in lab experiments is its versatility. It can be used as a reagent, solvent, and precursor in various reactions. It is also relatively easy to handle and store. However, one of the limitations of using this compound is its cost. It is a relatively expensive reagent compared to other commonly used solvents and reagents.
Future Directions
There are several future directions for research on 2-Methoxyethyl(trimethyl)silane. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the exploration of its potential applications in new areas of organic synthesis. Additionally, research could be conducted to investigate the mechanism of action of this compound in more detail.
Synthesis Methods
The synthesis of 2-Methoxyethyl(trimethyl)silane can be achieved through several methods. One of the most common methods is the reaction of trimethylsilyl chloride with methoxyethanol in the presence of a base such as sodium hydroxide. The reaction occurs through a substitution mechanism, where the chloride group is replaced by the methoxyethyl group.
Scientific Research Applications
2-Methoxyethyl(trimethyl)silane is widely used in scientific research as a reagent in organic synthesis. It is used as a protecting group for alcohols and amines in organic reactions. It is also used as a solvent in various reactions, including Grignard reactions, reduction reactions, and nucleophilic substitutions. Additionally, it is used as a precursor for the synthesis of other compounds, such as siloxanes and silanes.
properties
CAS RN |
18173-63-2 |
|---|---|
Product Name |
2-Methoxyethyl(trimethyl)silane |
Molecular Formula |
C6H16OSi |
Molecular Weight |
132.28 g/mol |
IUPAC Name |
2-methoxyethyl(trimethyl)silane |
InChI |
InChI=1S/C6H16OSi/c1-7-5-6-8(2,3)4/h5-6H2,1-4H3 |
InChI Key |
QYOHYCIFURFHEZ-UHFFFAOYSA-N |
SMILES |
COCC[Si](C)(C)C |
Canonical SMILES |
COCC[Si](C)(C)C |
synonyms |
(2-Methoxyethyl)trimethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



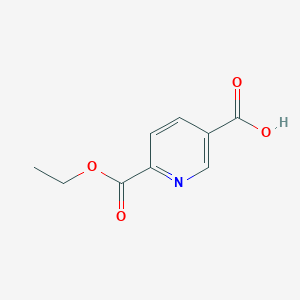
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
